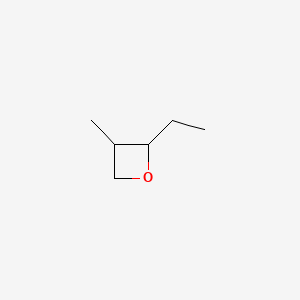
2-Ethyl-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyloxetane is a heterocyclic organic compound with a four-membered ring structure consisting of three carbon atoms and one oxygen atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyloxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C) can yield oxetane derivatives . Another method includes the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .
Industrial Production Methods
Industrial production of oxetane derivatives often involves large-scale cyclization reactions. The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyloxetane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyloxetane
- 3-Methyloxetane
- 3,3-Dimethyloxetane
- 3,3-Bis(chloromethyl)oxetane
Uniqueness
2-Ethyl-3-methyloxetane is unique due to the presence of both ethyl and methyl groups on the oxetane ring. This structural feature imparts distinct physicochemical properties, such as altered reactivity and stability, compared to other oxetane derivatives. These properties make it particularly useful in specific applications, such as in the synthesis of specialized polymers and in medicinal chemistry .
Eigenschaften
CAS-Nummer |
53778-62-4 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-ethyl-3-methyloxetane |
InChI |
InChI=1S/C6H12O/c1-3-6-5(2)4-7-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ANULSIHYRBSZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
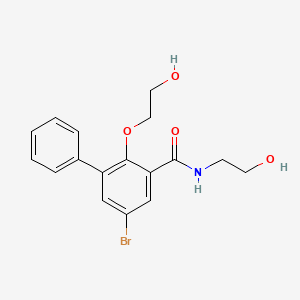
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
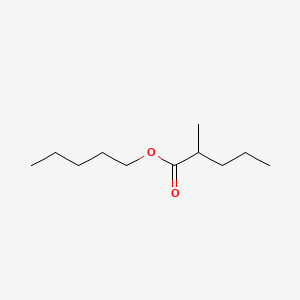
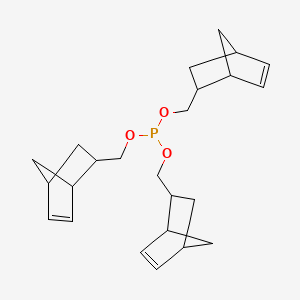


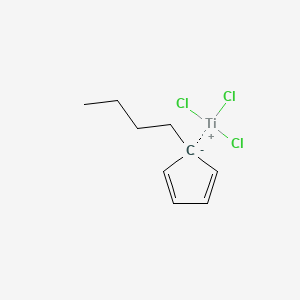

![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
